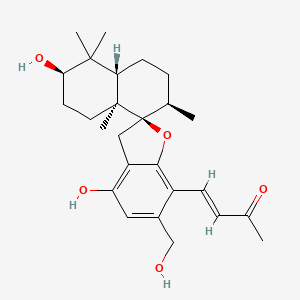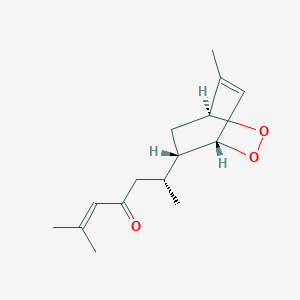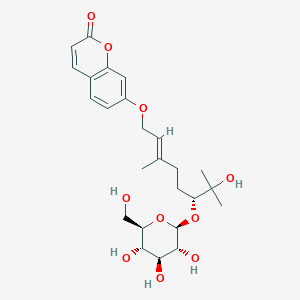
(4aR,8R,8aS)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione
描述
(4aR,8R,8aS)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione is a complex organic compound with a unique structure that includes multiple chiral centers
作用机制
Target of Action
9-Oxo-10,11-dehydroageraphorone, a cadinene sesquiterpene, has been found to exhibit antimicrobial activity against various fungal and bacterial strains . It has shown strong toxicity against Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . It also exhibits toxicity against Psoroptes cuniculi, a mite species .
Mode of Action
The compound’s mode of action is associated with the upregulation of apoptotic gene expression and arresting of the cell cycle . It inhibits the germination of Fusarium oxysporum spores, reducing germination by 97% at a 0.5 mg/ml concentration .
Biochemical Pathways
The compound’s action involves the upregulation of apoptotic proteases such as caspase-10 in HeLa cells . It also affects pathways that include positive regulators of mTOR such as PI3K/Akt and p38 MAPK, which suppress autophagy .
Pharmacokinetics
It’s known that the compound is a cadinene sesquiterpene isolated from eupatorium adenophorum .
Result of Action
The compound induces pronounced effects on various fungal strains, including marked shrinkage in the mycelia of all tested strains, swelling at the ends of Bipolaris sorokiniana mycelia, and inhibition of spore production in the strains of Bipolaris sorokiniana and Fusarium proliferatum . In HeLa cells, it induces apoptosis .
生化分析
Biochemical Properties
9-Oxo-10,11-dehydroageraphorone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the growth of Fusarium oxysporum by affecting the fungal cell wall and spore germination . Additionally, 9-Oxo-10,11-dehydroageraphorone interacts with apoptotic proteases such as caspase-10, enhancing their gene expression levels and inducing apoptosis in HeLa cells .
Cellular Effects
The effects of 9-Oxo-10,11-dehydroageraphorone on cellular processes are profound. In HeLa cells, it induces apoptosis by arresting the cell cycle at the S to G2/M phase transition . This compound also influences cell signaling pathways, particularly those involved in apoptosis and autophagy. For example, it has been observed to upregulate apoptotic genes and downregulate cell cycle progression genes . Moreover, 9-Oxo-10,11-dehydroageraphorone exhibits antimicrobial activity by inhibiting the growth of various bacterial and fungal strains .
Molecular Mechanism
At the molecular level, 9-Oxo-10,11-dehydroageraphorone exerts its effects through several mechanisms. It binds to and activates apoptotic proteases, leading to programmed cell death in cancer cells . The compound also inhibits the PI3K/Akt/mTOR pathway, promoting autophagy in splenocytes . Additionally, it affects the expression of various cell cycle regulators, thereby arresting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Oxo-10,11-dehydroageraphorone change over time. Studies have shown that its antimicrobial activity remains stable over several days, with significant inhibition of fungal growth observed up to 96 hours Long-term exposure to 9-Oxo-10,11-dehydroageraphorone has been associated with sustained apoptotic and autophagic responses in cells .
Dosage Effects in Animal Models
The effects of 9-Oxo-10,11-dehydroageraphorone vary with dosage in animal models. In rabbits, topical application of different concentrations of the compound effectively controlled Psoroptes cuniculi infestations . Higher doses were associated with increased toxicity, highlighting the importance of determining optimal dosages for therapeutic applications .
Metabolic Pathways
9-Oxo-10,11-dehydroageraphorone is involved in several metabolic pathways. It induces autophagy in splenocytes by inhibiting the PI3K/Akt/mTOR pathway and activating AMPK . The compound also affects the expression of various metabolic enzymes, including those involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 9-Oxo-10,11-dehydroageraphorone is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 9-Oxo-10,11-dehydroageraphorone plays a significant role in its activity. It has been observed to localize in the cytoplasm and nucleus, where it exerts its apoptotic and autophagic effects . The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments, enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4aR,8R,8aS)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione involves several steps. One common method includes the use of toluene-4-sulfonic acid in N,N-dimethyl-formamide at varying temperatures . Another method involves the use of malonic acid and choline chloride under reflux conditions .
Industrial Production Methods: The use of green chemistry principles, such as the use of deep eutectic solvents, is also a possibility .
化学反应分析
Types of Reactions: (4aR,8R,8aS)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diketones, while reduction reactions may produce alcohols .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
相似化合物的比较
Similar Compounds:
- (4aR,8R,8aS)-2,2-dimethyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol
- (4aR,8R,8aS)-2,2-dimethyl-2H,4H,4aH,8H,8aH-pyrano[3,2-d][1,3]dioxin-8-ol
- (4aR,8R,8aS)-8-(2-bromo-1-ethoxyethoxy)-2,2-dimethyl-2H,4H,4aH,8H,8aH-pyrano[3,2-d][1,3]dioxine
Uniqueness: What sets (4aR,8R,8aS)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione apart from similar compounds is its unique combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
79491-71-7 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
(4aS,8S,8aR)-3,8-dimethyl-5-propan-2-ylidene-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione |
InChI |
InChI=1S/C15H20O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12H,6-7H2,1-4H3/t9-,11+,12+/m0/s1 |
InChI 键 |
RDQAKTSDUZUBQC-MVWJERBFSA-N |
手性 SMILES |
C[C@H]1CC(=O)C(=C(C)C)[C@H]2[C@@H]1CC(=O)C(=C2)C |
SMILES |
CC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C |
规范 SMILES |
CC1CC(=O)C(=C(C)C)C2C1CC(=O)C(=C2)C |
外观 |
Oil |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 9-Oxo-10,11-dehydroageraphorone and what are its potential biological activities?
A1: 9-Oxo-10,11-dehydroageraphorone (ODA) is a cadinene sesquiterpene primarily found in the invasive plant Eupatorium adenophorum Spreng. Research indicates that ODA possesses various biological activities, including:
- Antibacterial and antifungal properties: ODA has shown potential against certain bacterial and fungal strains. [, ]
- Antiviral activity: Studies demonstrate ODA's ability to inhibit Newcastle disease virus (NDV) in vitro by directly neutralizing the virus and blocking its infectivity. []
- Acaricidal activity: ODA exhibits acaricidal effects against certain mite species. []
Q2: How does 9-Oxo-10,11-dehydroageraphorone contribute to the invasive success of Eupatorium adenophorum?
A2: ODA, along with other cadinene sesquiterpenes, plays a significant role in the defense mechanism of Eupatorium adenophorum. These compounds exhibit potent antifeedant activity against generalist insects like Spodoptera exigua, deterring herbivory and contributing to the plant's invasive success. []
Q3: Does 9-Oxo-10,11-dehydroageraphorone have any toxic effects?
A3: Research has identified ODA as a hepatotoxic compound. In rat models, ODA induced jaundice, hepatocellular necrosis, bile duct dilation, and altered liver enzyme activity, indicating both hepatotoxicity and cholestasis. [] Additionally, in vitro studies showed that organic solvent extracts of Eupatorium adenophorum, rich in sesquiterpenes including ODA, exhibited significant hepatotoxicity in human hepatocyte cell lines. []
Q4: Can 9-Oxo-10,11-dehydroageraphorone be isolated and what are its structural characteristics?
A4: Yes, ODA can be isolated from Eupatorium adenophorum, often from the leaves. Several methods have been employed, including:
- Supercritical fluid extraction: This method has shown efficiency in extracting ODA, achieving higher yields compared to conventional methods. []
- Molecular distillation: This technique effectively enriches ODA content by removing impurities from crude extracts. []
- Industrial preparative chromatography: This method facilitates the isolation of high-purity ODA. []
- Molecular Formula: C15H20O2 [, ]
- Spectroscopic data: Its structure has been elucidated using techniques like IR, 1H and 13C NMR, EIMS, HMBC, and single-crystal X-ray spectroscopy. [, ]
Q5: Is there a way to detoxify 9-Oxo-10,11-dehydroageraphorone from plant material?
A5: Research suggests that a combined column chromatography method using NKA-II macroporous resin followed by polyamide resin can effectively detoxify and separate chlorogenic acid from Eupatorium adenophorum, removing ODA in the process. This approach presents a potential avenue for the safer utilization of the plant. []
Q6: How does the presence of soil biota affect 9-Oxo-10,11-dehydroageraphorone's impact on other plants?
A6: Studies have shown that soil biota can mitigate the allelopathic effects of Eupatorium adenophorum, likely by degrading allelochemicals like ODA. Experiments demonstrated that ODA added to natural soils degraded substantially within 24 hours, while remaining relatively stable in sterilized soils. This degradation was attributed to the activity of soil microorganisms. []
Q7: What research tools are available for studying 9-Oxo-10,11-dehydroageraphorone?
A7: Researchers utilize a range of tools and techniques to study ODA, including:
- Chromatography: HPLC is employed for analyzing ODA content. []
- Spectroscopy: High-resolution MS, 1H-NMR, and 13C-NMR are used for structural identification. []
- Cell culture: Human hepatocyte cell lines (L02 and HepG2) are used to assess in vitro hepatotoxicity. [, ]
- Animal models: Rat models are employed to investigate ODA's hepatotoxic and cholestatic effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



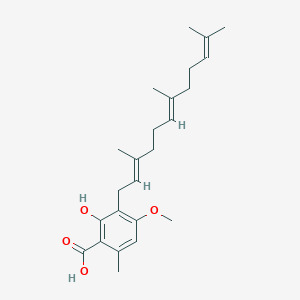
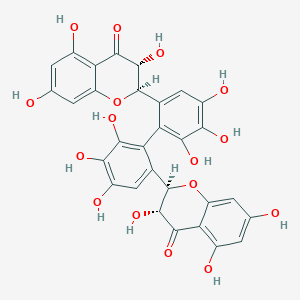
![(1R,2R,4R,5S,10R,11R,14R,15S,18S,21R,22R,23S)-4,22-dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B1163446.png)
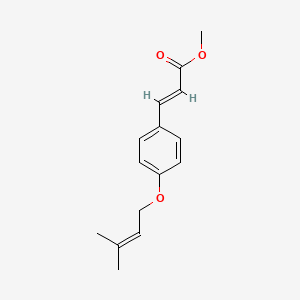
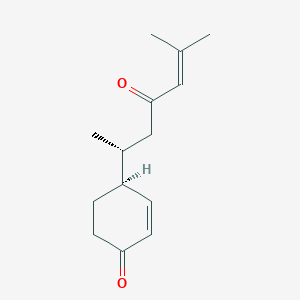
![methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-phenylpropanoate](/img/structure/B1163455.png)
![methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-4-methylpentanoate](/img/structure/B1163456.png)
![methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoate](/img/structure/B1163457.png)
